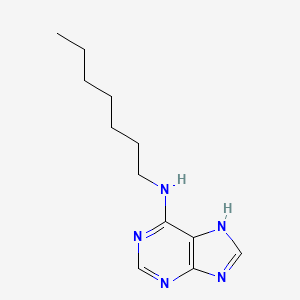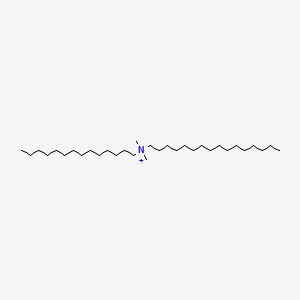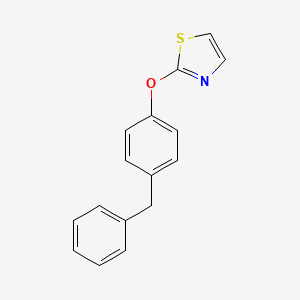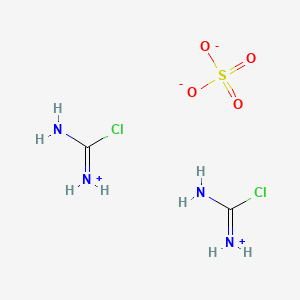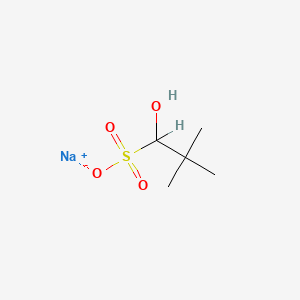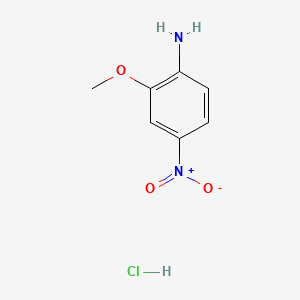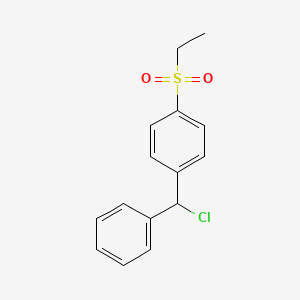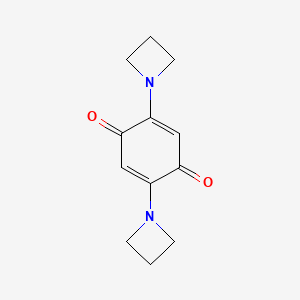
2,5-Diazetidinyl-1,4-benzoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diazetidinyl-1,4-benzoquinone is a bifunctional alkylating agent known for its ability to induce DNA interstrand cross-linking. This compound is most efficient at low pH and under reductive conditions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazetidinyl-1,4-benzoquinone typically involves the reaction of 1,4-benzoquinone with aziridine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the diazetidinyl groups at the 2 and 5 positions of the benzoquinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2,5-Diazetidinyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Under reductive conditions, it can form hydroquinone derivatives.
Substitution: The diazetidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reducing agents: Such as sodium borohydride (NaBH4).
Nucleophiles: Such as secondary amines and thiols.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzoquinones .
科学研究应用
2,5-Diazetidinyl-1,4-benzoquinone has several scientific research applications:
作用机制
The mechanism of action of 2,5-Diazetidinyl-1,4-benzoquinone involves the alkylation of guanine and adenine bases in DNA. This alkylation leads to the formation of DNA interstrand cross-links, which can interfere with DNA replication and transcription . The compound’s activity is most efficient under reductive conditions, where it can form reactive intermediates that facilitate the cross-linking process .
相似化合物的比较
Similar Compounds
3,6-Dimethyl-2,5-diazetidinyl-1,4-benzoquinone: Similar in structure but with methyl groups at the 3 and 6 positions.
2,5-Dihydroxy-1,4-benzoquinone: Lacks the diazetidinyl groups but has hydroxyl groups at the 2 and 5 positions.
Uniqueness
2,5-Diazetidinyl-1,4-benzoquinone is unique due to its bifunctional alkylating properties and its ability to induce DNA interstrand cross-linking under reductive conditions. This makes it a valuable compound for studying DNA repair mechanisms and for potential therapeutic applications .
属性
CAS 编号 |
29522-32-5 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
2,5-bis(azetidin-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14N2O2/c15-11-8-10(14-5-2-6-14)12(16)7-9(11)13-3-1-4-13/h7-8H,1-6H2 |
InChI 键 |
RSFVKGLHMWPPRC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)C2=CC(=O)C(=CC2=O)N3CCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




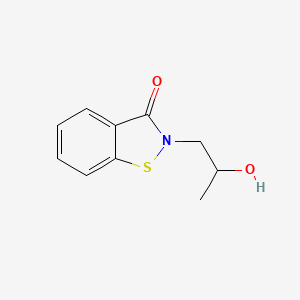
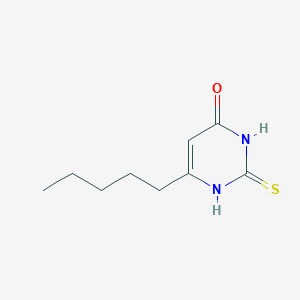
![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
